N-cyclopentyl-2,6-difluorobenzamide
Description
N-Cyclopentyl-2,6-difluorobenzamide is a benzamide derivative featuring a cyclopentyl group attached to the amide nitrogen and fluorine atoms at the 2- and 6-positions of the aromatic ring. This compound belongs to a broader class of 2,6-difluorobenzamides, which are notable for their role as allosteric inhibitors of filamentous temperature-sensitive protein Z (FtsZ), a critical bacterial cell division protein .
Properties
Molecular Formula |
C12H13F2NO |
|---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
N-cyclopentyl-2,6-difluorobenzamide |
InChI |
InChI=1S/C12H13F2NO/c13-9-6-3-7-10(14)11(9)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16) |
InChI Key |
NRDHNIDKGYCTTQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC=C2F)F |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluorine Substitution
The 2,6-difluorobenzamide motif is critical for enhancing antibacterial efficacy. Fluorine atoms induce a non-planar conformation in the molecule, with a dihedral angle of -27° between the carboxamide and aromatic ring. This conformation facilitates stronger hydrophobic interactions with residues in FtsZ’s allosteric pocket (e.g., Val203, Val297, Asn263) compared to non-fluorinated analogs like 3-methoxybenzamide (3-MBA) . For example, 3-hexyloxy-2,6-difluorobenzamide (DFHBA) exhibits MIC values of 0.88–28.04 µM against S. aureus, outperforming its non-fluorinated counterpart (3-HBA) by >10-fold .
N-Substituent Variations
- Cyclopentyl vs. Alkyl Groups : The cyclopentyl group in N-cyclopentyl-2,6-difluorobenzamide likely enhances lipophilicity and steric bulk compared to simpler alkyl chains (e.g., ethyl or hexyloxy groups). Increased lipophilicity improves membrane permeability, while bulkier substituents may optimize binding to FtsZ’s hydrophobic pockets .
- 3-O-Arylalkyl Side Chains : Derivatives with 3-O-arylalkyl groups, such as 3-bromoalkoxy or 3-alkyloxy chains, demonstrate superior activity against methicillin-resistant S. aureus (MRSA). Compound 15 (3-bromoalkoxy-substituted) and 16 (3-alkyloxy-substituted) show MICs as low as 0.88 µM, highlighting the importance of side-chain diversification .
Functional Group Replacements
Replacing the carboxamide group with isosteric moieties like benzohydroxamic acid or benzohydrazide abolishes antibacterial activity, underscoring the necessity of the carboxamide for hydrogen bonding with FtsZ residues (Val207, Leu209, Asn263) .
Molecular Conformation and Crystallography
The trans conformation of the amide group (N–H and C=O bonds) is conserved across benzamide derivatives, including N-(2,6-dichlorophenyl)benzamide and 2-chloro-N-phenylbenzamide . Fluorine substitution at 2,6-positions distorts planarity, enabling optimal binding to FtsZ .
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